molecular formula C10H6N2 B1314838 Isoquinoline-8-carbonitrile CAS No. 362606-11-9

Isoquinoline-8-carbonitrile

Cat. No.: B1314838
CAS No.: 362606-11-9
M. Wt: 154.17 g/mol
InChI Key: PZNNHPZBZRHNDO-UHFFFAOYSA-N
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Description

Isoquinoline-8-carbonitrile is a nitrogen-containing heterocyclic compound with the molecular formula C10H6N2. It is a derivative of isoquinoline, featuring a cyano group (-CN) at the 8th position of the isoquinoline ring.

Scientific Research Applications

Isoquinoline-8-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

Safety and Hazards

When handling Isoquinoline-8-carbonitrile, it is advised to avoid breathing mist, gas or vapours and avoid contacting with skin and eye . Personal protective equipment should be used, including chemical impermeable gloves . It is also important to ensure adequate ventilation and remove all sources of ignition .

Future Directions

Quinoline and its derivatives, including Isoquinoline-8-carbonitrile, have attracted the interest of researchers due to their wide variety of applications . They are being analyzed in multifold architectures of the bioactive compound . Therefore, compounds containing the 8-HQ moiety have huge therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . Several described compounds could act as leads for the development of drugs against numerous diseases including cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions: Isoquinoline-8-carbonitrile can be synthesized through various methods. One efficient method involves the use of benzaldehyde, methyl cyanoacetate, and an aromatic amine with nanostructured titanium dioxide photocatalysts under solvent-free conditions and microwave irradiation . Another method includes the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride, phosphorus pentoxide, or zinc chloride .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized versions of the aforementioned methods. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: Isoquinoline-8-carbonitrile undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form isoquinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: Electrophilic substitution reactions can occur at different positions on the isoquinoline ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Isoquinoline N-oxide derivatives.

    Reduction: Isoquinoline-8-amine.

    Substitution: Halogenated isoquinoline derivatives.

Comparison with Similar Compounds

    Quinoline-8-carbonitrile: Similar structure but with a quinoline ring instead of an isoquinoline ring.

    Isoquinoline-5-carbonitrile: Cyano group at the 5th position instead of the 8th position.

    Quinoline-5-carbonitrile: Quinoline ring with a cyano group at the 5th position.

Uniqueness: Isoquinoline-8-carbonitrile is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the cyano group at the 8th position of the isoquinoline ring can result in distinct electronic and steric effects, making it a valuable compound for various applications .

Properties

IUPAC Name

isoquinoline-8-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2/c11-6-9-3-1-2-8-4-5-12-7-10(8)9/h1-5,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZNNHPZBZRHNDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NC=C2)C(=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60475912
Record name Isoquinoline-8-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60475912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

362606-11-9
Record name Isoquinoline-8-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60475912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 0.5035 g (2.42 mmol) 24 in 10 mL DMF was added 0.1713 g (1.45 mmol) zinc cyanide and 0.1687 g (0.15 mmol) tetrakis(triphenylphosphine)palladium(0). After 70.5 h under argon at 80° C., the reaction mixture was cooled to room temperature, diluted with 50 mL toluene and washed with 15 mL 2N NH4H. The aqueous layer was extracted with 15 mL toluene. The combined organic layers were washed with 15 mL brine, dried over Na2SO4, filtered and concentrated in vacuo. Purification by flash chromatography (40×105 mm silica gel, linear gradient 1-4% MeOH:CH2Cl2) yielded 25. 1H NM (CDCl3, 400 MHz) δ 9.679 (s, 1H, ArH); 8.732 (d, 1H, J=5.67 Hz, ArH); 8.097 (d, 1H, J=8.41 Hz, ArH); 8.031 (d, 1H, J=7.13, ArH); 7.771 (dd, 2H, J=6.81, 10.47 Hz, ArH); MS (Electrospray): m/z 155.0 (M+H).
Name
Quantity
0.5035 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
zinc cyanide
Quantity
0.1713 g
Type
catalyst
Reaction Step One
Quantity
0.1687 g
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two
Name

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Have Isoquinoline-8-carbonitrile derivatives shown efficacy against any specific pests?

A2: Yes, several newly synthesized this compound derivatives were tested for their insecticidal activity against the cotton aphid Aphis gossypii. [] The study revealed that these compounds exhibited varying degrees of toxicity towards both nymph and adult aphids. Notably, some derivatives demonstrated comparable or even superior efficacy to the commercial insecticide acetamiprid, highlighting their potential for pest control applications. []

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